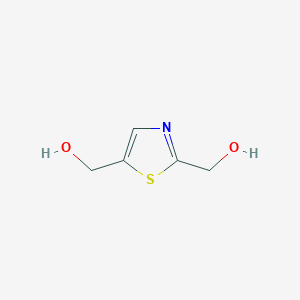

2,5-Thiazoledimethanol

Description

Structure

3D Structure

Properties

IUPAC Name |

[2-(hydroxymethyl)-1,3-thiazol-5-yl]methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NO2S/c7-2-4-1-6-5(3-8)9-4/h1,7-8H,2-3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZTWZUYZDZRVJJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=N1)CO)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40435938 | |

| Record name | 2,5-Thiazoledimethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40435938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

326850-61-7 | |

| Record name | 2,5-Thiazoledimethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40435938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2,5 Thiazoledimethanol and Its Advanced Derivatives

Established Synthetic Pathways to the 1,3-Thiazole Core Bearing 2,5-Functionalization

The construction of the 1,3-thiazole ring is a foundational aspect of organic synthesis, with numerous methods developed over the past century. For the specific case of 2,5-disubstitution, certain classical and modern approaches have proven particularly relevant.

Hantzsch Thiazole (B1198619) Synthesis and its Contemporary Adaptations for 2,5-Disubstitution

The Hantzsch thiazole synthesis, first reported in the 19th century, remains one of the most fundamental methods for constructing the thiazole nucleus. The classical approach involves the condensation of an α-halocarbonyl compound with a thioamide. clockss.org While versatile, the standard Hantzsch synthesis faces limitations when targeting 2,5-disubstituted thiazoles, primarily due to the required α-haloaldehyde precursors, which are often unstable or challenging to prepare. masterorganicchemistry.com

To overcome these limitations, several contemporary adaptations have been developed. The Holzapfel-Meyers-Nicolaou modification, for instance, provides a more controlled, multi-step sequence. thegoodscentscompany.com This method involves the initial cyclocondensation of a thioamide with an α-halocarbonyl compound under basic conditions to form a hydroxythiazoline intermediate. This intermediate is then dehydrated, often using reagents like trifluoroacetic anhydride (B1165640) (TFAA) and pyridine, to yield the final thiazole. thegoodscentscompany.com This approach allows for greater stereocontrol and is particularly useful in the synthesis of complex, functionalized thiazoles. thegoodscentscompany.com However, traditional Hantzsch methods and their direct modifications can sometimes result in unsatisfactory yields or require lengthy reaction times, prompting the development of alternative strategies. chemicalbook.com

Multicomponent Reaction Approaches for Thiazole Ring Formation

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product that contains portions of all starting materials, have emerged as powerful and efficient alternatives for synthesizing complex heterocyclic systems. ontosight.ai Several MCRs have been tailored for the regioselective synthesis of 2,5-disubstituted thiazoles.

One notable approach involves the rhodium(II)-catalyzed reaction of 1-sulfonyl-1,2,3-triazoles with thionoesters. masterorganicchemistry.com This process generates a 3-sulfonyl-4-thiazoline intermediate, which then aromatizes via elimination to afford the 2,5-disubstituted thiazole. masterorganicchemistry.com A one-pot version of this procedure, starting from terminal alkynes, sulfonyl azides, and thionoesters, streamlines the process, demonstrating high efficiency and broad substrate scope. masterorganicchemistry.comgoogle.com

Another innovative, metal-free strategy allows for the rapid synthesis of 2,5-disubstituted thiazoles from readily available N-substituted α-amino acids. clockss.orgchemrxiv.org In this one-pot procedure, the α-amino acid is treated with thionyl chloride (SOCl₂) and a non-nucleophilic base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). The thionyl chloride serves multiple roles as an activating reagent, the source of the sulfur atom for the thiazole ring, and a facilitator for a deoxygenation step. clockss.org This method is scalable and tolerates a wide array of functional groups, offering a significant simplification of access to the 2,5-disubstituted thiazole core. clockss.org

| Reactants | Key Reagents/Catalysts | Key Features | Reference |

|---|---|---|---|

| Terminal Alkynes, Sulfonyl Azides, Thionoesters | Cu(I) catalyst, then Rh(II) catalyst | One-pot procedure; versatile for diverse substituents. | masterorganicchemistry.com |

| N-substituted α-Amino Acids | SOCl₂, DBU | Metal-free; scalable; tolerates many functional groups. | clockss.org |

| 2-Oxo-2-(amino)ethanedithioates, TosMIC | Base (e.g., KOH) | Regioselective for 2,5-isomer; catalyst-free; rapid reaction. | thieme-connect.de |

Direct and Selective Synthesis of 2,5-Thiazoledimethanol

While numerous methods exist to form the 2,5-disubstituted thiazole ring, the direct synthesis of this compound is not prominently documented. A logical and feasible synthetic strategy involves a two-stage approach: first, the construction of a thiazole ring bearing functional groups at the 2- and 5-positions that can serve as precursors to hydroxymethyl groups, followed by their conversion. The most common precursors are carboxylic acid esters. The synthesis would therefore proceed via a dialkyl thiazole-2,5-dicarboxylate intermediate, which is then reduced.

Optimization of Reaction Conditions for Hydroxymethyl Group Installation

The key transformation to obtain this compound from a diester precursor is a reduction reaction. The optimization of this step is critical for achieving a high yield and purity.

Reduction of Ester Precursors: The reduction of esters to primary alcohols is a classic transformation in organic synthesis. For a substrate like dialkyl thiazole-2,5-dicarboxylate, a powerful reducing agent is required.

Lithium Aluminum Hydride (LiAlH₄): This is the most common and effective reagent for reducing esters to alcohols. thegoodscentscompany.comgoogle.com The reaction is typically carried out in an anhydrous ethereal solvent, such as tetrahydrofuran (B95107) (THF) or diethyl ether, to prevent the violent decomposition of the reagent. chemrxiv.org The diester would be added to a suspension of LiAlH₄, and upon completion, the reaction would be carefully quenched to yield this compound.

Alternative Reducing Systems: While effective, LiAlH₄ can be hazardous for large-scale industrial use. chemrxiv.org Alternative systems, such as sodium borohydride (B1222165) in combination with a metal salt like lithium chloride or calcium chloride, have been developed to reduce heterocyclic esters and offer a safer profile. Another option is sodium bis(2-methoxyethoxy)aluminum hydride (Red-Al), which is soluble in aromatic solvents and is a safer alternative to LiAlH₄. chemrxiv.org

Direct C-H Hydroxymethylation: Directly installing hydroxymethyl groups onto a pre-formed thiazole ring via C-H functionalization is a more modern but challenging approach. A transition-metal-free method for the regioselective C-2 hydroxymethylation of thiazoles using ketones in the presence of potassium tert-butoxide (KOtBu) has been reported. However, this method is specific to the C-2 position and would not produce the desired 2,5-disubstituted product. Achieving selective C-5 hydroxymethylation or a one-pot dihydroxymethylation at both the C-2 and C-5 positions remains a significant synthetic challenge that would require the development of novel catalytic systems.

| Reducing Agent | Solvent | Typical Conditions | Key Advantages/Disadvantages | Reference |

|---|---|---|---|---|

| Lithium Aluminum Hydride (LiAlH₄) | Tetrahydrofuran (THF), Diethyl Ether | Anhydrous, 0°C to reflux | Adv: Highly effective. Disadv: Pyrophoric, requires strict anhydrous conditions. | thegoodscentscompany.comgoogle.com |

| Sodium Borohydride (NaBH₄) / Lithium Chloride (LiCl) | Methanol (B129727), Ethanol | Reflux | Adv: Safer than LiAlH₄, milder conditions. Disadv: May require longer reaction times or excess reagent. | |

| Sodium bis(2-methoxyethoxy)aluminum hydride (Red-Al) | Toluene, Benzene | Room temperature to reflux | Adv: Soluble in aromatic solvents, safer than LiAlH₄. Disadv: Can be less readily available. | chemrxiv.org |

Regioselective Control in the Formation of 2,5-Substitution Pattern

The successful synthesis of this compound hinges on the ability to selectively construct its precursor, for instance, a thiazole-2,5-dicarboxylate, with the correct substitution pattern. Regiochemical control is paramount, as reactions can often yield mixtures of isomers (e.g., 2,4- or 4,5-disubstituted thiazoles).

The choice of starting materials is the primary determinant of regioselectivity. In Hantzsch-type syntheses, the structure of the α-halocarbonyl and thioamide components dictates the final arrangement of substituents. For multicomponent reactions, the regioselectivity is often inherent to the specific reaction mechanism. For example, the base-induced cyclization of methyl-2-oxo-2-(amino)ethanedithioates with tosylmethyl isocyanide (TosMIC) has been shown to afford 2,5-disubstituted thiazoles with high regioselectivity. thieme-connect.de Similarly, the reaction between terminal alkynes, sulfonyl azides, and thionoesters provides a reliable route to the 2,5-isomer, overcoming the limitations of classical methods. masterorganicchemistry.com These selective methods are crucial for preparing the necessary 2,5-disubstituted intermediates required for the synthesis of the target dimethanol compound.

Advanced Functionalization Strategies for this compound Derivatives

The two primary alcohol functionalities of this compound serve as versatile handles for the synthesis of advanced derivatives. These hydroxymethyl groups can be readily converted into a variety of other functional groups, opening pathways to new compounds with tailored properties.

Oxidation: The hydroxymethyl groups can be selectively oxidized. Mild oxidation could yield the corresponding 2,5-thiazoledicarbaldehyde, a useful building block for condensation reactions. More vigorous oxidation would produce thiazole-2,5-dicarboxylic acid, which can be used to form amides, esters, or serve as a ligand in coordination chemistry.

Esterification and Etherification: Standard esterification or etherification reactions can be performed on one or both hydroxymethyl groups to introduce a wide range of functionalities, altering the molecule's steric and electronic properties.

Conversion to Halides: The alcohol groups can be converted to good leaving groups, such as halides (e.g., chloromethyl or bromomethyl groups) using reagents like thionyl chloride or phosphorus tribromide. These resulting halomethylthiazole derivatives are highly reactive intermediates, ideal for nucleophilic substitution reactions or for use in cross-coupling chemistries to build more complex molecular architectures.

These functionalization strategies allow this compound to act as a central scaffold from which a diverse library of derivatives can be constructed for various chemical applications.

Carbon-Hydrogen (C-H) Functionalization of the Thiazole Ring System

Direct C-H functionalization is a powerful strategy for modifying the thiazole core, offering an atom-economical alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. nih.gov This approach allows for the direct formation of new bonds at the C-H positions of the thiazole ring.

Palladium-catalyzed C-H arylation is a key method for functionalizing thiazoles. The regioselectivity of this reaction can often be controlled by the choice of catalyst, ligands, and reaction conditions. nih.gov For instance, direct arylation of thiazole derivatives at the 5-position can be achieved with high efficiency using palladium catalysts, sometimes even in the absence of specialized ligands. researchgate.netacs.org Research has shown that the use of specific palladium N-heterocyclic carbene (Pd-NHC) complexes can catalyze the C5-arylation of 2-isobutylthiazole (B93282) with low catalyst loadings under aerobic conditions. researchgate.net Furthermore, the regioselective outcome of Pd-catalyzed direct C-H arylation of thiazole can be directed to either the C2 or C5 position by selecting the appropriate base and ligand combination. nih.gov

Rhodium catalysis also plays a significant role in the C-H functionalization of thiazoles. nih.govrsc.org Rhodium(III)-catalyzed reactions have been developed for the site-selective coupling of maleimides to 2-arylbenzo[d]thiazoles, demonstrating the versatility of this metal in activating specific C-H bonds. nih.gov These methods provide access to complex polycyclic thiazole derivatives. rsc.org

Recent advancements have also explored the use of nickel catalysts for the regioselective direct C-H bond arylation of thiazole derivatives, offering a more earth-abundant metal alternative to palladium. researchgate.net Additionally, copper-catalyzed direct arylation of heterocycle C-H bonds has been reported, expanding the toolkit for thiazole functionalization. organic-chemistry.org

Table 1: Catalyst Systems for C-H Functionalization of Thiazoles

| Metal Catalyst | Ligand/Base System | Target Position | Reference |

| Palladium | N-Heterocyclic Carbene (NHC) | C5 | researchgate.net |

| Palladium | PPh3/NaOtBu | C2 | nih.gov |

| Palladium | Bathophenanthroline/K3PO4 | C5 | nih.gov |

| Rhodium(III) | - | Site-selective on aryl substituent | nih.gov |

| Nickel(II) | Iminopyridine-based α-diimine | C5 | researchgate.net |

Nucleophilic Aromatic Substitution (SNAr) Pathways on Activated Thiazoles

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for introducing nucleophiles onto an aromatic ring. In the context of thiazoles, this reaction typically requires the presence of an activating group to facilitate the substitution. numberanalytics.comunibo.it The presence of electron-withdrawing groups on the thiazole ring enhances its reactivity towards nucleophiles.

SNAr reactions on thiazoles can be used to form various new bonds. For instance, the reaction of 7-chloro-4,6-dinitrobenzofuroxan with 2-aminothiazole (B372263) derivatives proceeds via an SNAr mechanism, leading to the formation of a C-5 substituted thiazole product. rsc.org This highlights how a highly activated electrophile can react with a nucleophilic thiazole.

The development of milder reaction conditions has expanded the scope of SNAr on thiazoles. For example, methods using the polymeric additive hydroxypropyl methylcellulose (B11928114) (HPMC) in water allow for SNAr reactions on heterocycles like thiazoles under mild conditions, accommodating a broad range of functional groups. d-nb.info This approach is particularly valuable for the synthesis of pharmaceutically relevant building blocks.

Metal-Catalyzed Cross-Coupling Reactions for C-C, C-N, and C-O Bond Formation

Metal-catalyzed cross-coupling reactions are indispensable tools for the functionalization of thiazoles, enabling the formation of carbon-carbon (C-C), carbon-nitrogen (C-N), and carbon-oxygen (C-O) bonds with high efficiency and selectivity. numberanalytics.com

C-C Bond Formation: The Suzuki-Miyaura coupling is a widely used palladium-catalyzed reaction that couples a thiazole boronic acid or ester with an aryl or alkyl halide. numberanalytics.comcdnsciencepub.com This reaction is known for its mild conditions and tolerance of various functional groups. cdnsciencepub.com Other significant palladium-catalyzed C-C coupling reactions include the Stille coupling (using organotin reagents) and the Negishi coupling (using organozinc reagents). numberanalytics.com These methods provide reliable pathways to arylated and alkylated thiazoles.

C-N Bond Formation: The Buchwald-Hartwig amination is a key palladium-catalyzed method for forming C-N bonds between an aryl halide and an amine. wikipedia.org This reaction has been successfully applied to 5-bromothiazoles, allowing for the synthesis of 5-aminothiazole derivatives. researchgate.netpurdue.edu The choice of ligand is crucial for the success of these reactions, with bulky, electron-rich phosphine (B1218219) ligands often providing the best results. wikipedia.orgpurdue.edu

C-O and C-S Bond Formation: Similar to amination, palladium-catalyzed methods can be used to couple alcohols and thiols with aryl halides to form aryl ethers and aryl thioethers, respectively. wikipedia.org These reactions provide alternatives to harsher classical methods like the Ullmann condensation. wikipedia.org

Copper catalysis also plays a role in these transformations. Copper- and palladium-co-catalyzed reactions have been developed for the synthesis of complex fused thiazole systems, demonstrating the power of using multiple catalysts to achieve challenging bond formations. acs.org

Table 2: Common Metal-Catalyzed Cross-Coupling Reactions for Thiazole Functionalization

| Reaction Name | Metal Catalyst | Bond Formed | Reactants | Reference |

| Suzuki-Miyaura Coupling | Palladium | C-C | Thiazole-boronic acid/ester + Aryl/alkyl halide | numberanalytics.comcdnsciencepub.com |

| Buchwald-Hartwig Amination | Palladium | C-N | Thiazole-halide + Amine | wikipedia.orgresearchgate.net |

| Stille Coupling | Palladium | C-C | Thiazole-stannane + Aryl/alkyl halide | numberanalytics.com |

| Negishi Coupling | Palladium/Nickel | C-C | Thiazole-organozinc + Aryl/alkyl halide | numberanalytics.com |

Radical-Based Alkylation and Arylation Strategies

Radical-based reactions offer unique pathways for the functionalization of thiazoles, often providing complementary reactivity to traditional ionic methods. The Minisci reaction, a nucleophilic radical addition to a heteroaromatic compound, is a prominent example of this approach. rsc.org

The Minisci reaction allows for the direct C-H functionalization of thiazoles with alkyl radicals. rsc.org These radicals can be generated from various precursors, such as carboxylic acids, alcohols, or organotrifluoroborates. d-nb.inforsc.orgpku.edu.cnthieme-connect.com For example, silver-catalyzed decarboxylation of carboxylic acids has been used for the alkylation of thiazoles in good yields. rsc.org This method is tolerant of a range of secondary and tertiary alkyl groups. rsc.org

Photoredox catalysis has emerged as a powerful tool for generating radicals under mild conditions, further expanding the scope of radical reactions on thiazoles. rsc.orgnih.govrsc.orgthieme-connect.com Dual copper/photoredox catalytic systems have been developed for the C-H arylation of various azoles, including thiazoles. rsc.orgrsc.org These reactions often utilize an organic photoredox catalyst, which is a more cost-effective and environmentally benign alternative to iridium-based complexes. rsc.orgthieme-connect.com The mechanism typically involves a single electron transfer (SET) to generate an aryl radical, which then adds to the thiazole ring. thieme-connect.com

Derivatization of Hydroxyl Functionalities for Enhanced Chemical Diversity

The two hydroxyl groups of this compound are key handles for further chemical modification, allowing for the creation of a wide array of derivatives with diverse properties. Standard organic transformations can be applied to these hydroxyl groups to introduce new functional moieties.

Esterification: The hydroxyl groups can be readily converted to esters through reaction with carboxylic acids, acid chlorides, or anhydrides. This transformation can be catalyzed by acids or bases and allows for the introduction of a vast range of acyl groups.

Etherification: Williamson ether synthesis, involving the deprotonation of the hydroxyl group with a base followed by reaction with an alkyl halide, can be used to form ethers. This method allows for the introduction of various alkyl or aryl groups.

These derivatization strategies significantly expand the chemical space accessible from this compound, enabling the fine-tuning of its physical, chemical, and biological properties for various applications.

Sustainable and Green Chemistry Approaches in this compound Synthesis

In recent years, there has been a significant shift towards the development of more environmentally friendly synthetic methods in organic chemistry. bohrium.comresearchgate.netresearchgate.net This is particularly relevant for the synthesis of important heterocyclic compounds like thiazoles.

Solvent-Free and Aqueous Media Synthetic Protocols

The use of green solvents, such as water, or the complete elimination of solvents are key principles of green chemistry. researchgate.netbepls.com These approaches reduce waste, minimize the use of hazardous materials, and can lead to simpler and more efficient synthetic procedures.

Solvent-Free Synthesis: Several methods have been developed for the synthesis of thiazole derivatives under solvent-free conditions. globalresearchonline.netscispace.comnih.govdntb.gov.uaresearchgate.net These reactions are often carried out by grinding the reactants together, sometimes with the aid of a few drops of a liquid to initiate the reaction. globalresearchonline.netscispace.com Microwave irradiation can also be used in conjunction with solvent-free conditions to accelerate the reaction, often leading to high yields in very short reaction times. nih.gov For example, a one-pot condensation reaction of an α-haloketone, thiourea (B124793), and a substituted pyrazolone (B3327878) can be performed under solvent-free conditions to produce thiazole derivatives in high yields. globalresearchonline.net

Aqueous Media Synthesis: Water is an ideal green solvent due to its abundance, non-toxicity, and non-flammability. Several synthetic protocols for thiazoles have been adapted to run in aqueous media. bepls.comrsc.org For example, the synthesis of 2-aminothiazole-5-carboxylates can be achieved by the reaction of β-keto esters with thiourea in water at 50°C. organic-chemistry.org In some cases, the use of additives like β-cyclodextrin can help to solubilize the reactants in water. organic-chemistry.org One-pot procedures in water have also been developed, where an α-bromoketone is generated in situ from a styrene, followed by reaction with a thioamide to form the thiazole ring. rsc.org

Table 3: Comparison of Conventional and Green Synthetic Approaches for Thiazoles

| Approach | Conditions | Advantages | Reference |

| Conventional Hantzsch Synthesis | Refluxing alcohol, long reaction times | Well-established method | globalresearchonline.netscispace.com |

| Solvent-Free Synthesis | Grinding or microwave irradiation, no bulk solvent | High yields, short reaction times, reduced waste | globalresearchonline.netnih.gov |

| Aqueous Media Synthesis | Water as solvent, often with additives | Environmentally benign, safe | bepls.comrsc.org |

An exploration of modern synthetic strategies reveals advanced methodologies for producing this compound and its complex derivatives. These methods, particularly Microwave-Assisted Organic Synthesis (MAOS) and the application of specialized catalysis, offer significant improvements in efficiency, yield, and environmental impact over traditional techniques.

2 Microwave-Assisted Organic Synthesis (MAOS) Techniques

Microwave-Assisted Organic Synthesis (MAOS) has emerged as a powerful technology in chemical synthesis, prized for its ability to dramatically reduce reaction times, improve product yields, and enhance selectivity. conicet.gov.ar This technique utilizes microwave energy to produce efficient internal heating of the reaction mixture, a stark contrast to the slower, less uniform heat transfer of conventional methods. conicet.gov.arrasayanjournal.co.in For the synthesis of thiazole derivatives, MAOS provides a rapid and effective alternative to classical procedures like the Hantzsch thiazole synthesis, which often require prolonged heating and result in lower yields. nih.govencyclopedia.pub

The Hantzsch condensation, a cornerstone of thiazole synthesis, involves the reaction of an α-haloketone with a thioamide-containing compound. rasayanjournal.co.inencyclopedia.pub When conducted under microwave irradiation (MWI), these reactions are often completed in minutes rather than hours, with significantly improved yields and purity, often without the need for a catalyst. rasayanjournal.co.in This acceleration is attributed to the rapid and uniform heating of the polar reactants and solvents by microwaves. conicet.gov.ar

Research comparing conventional and microwave-assisted methods for the synthesis of 2-substituted-thiazol-4(5H)-ones via Hantzsch condensation demonstrates the clear advantages of MAOS. rasayanjournal.co.in

Table 1: Comparison of Conventional vs. Microwave-Assisted Hantzsch Synthesis of 2-substituted-thiazol-4(5H)-ones

| Product | Conventional Method (Reflux) | Microwave-Assisted Method (MWI) | ||

|---|---|---|---|---|

| Time (h) | Yield (%) | Time (min) | Yield (%) | |

| 6a | 1.5 | 72 | 10 | 88 |

| 6b | 1.5 | 75 | 12 | 92 |

| 6c | 1.5 | 70 | 15 | 82 |

| 6d | 1.5 | 78 | 12 | 90 |

| 6e | 1.5 | 69 | 15 | 85 |

| 6f | 1.5 | 71 | 10 | 89 |

Data sourced from a study on Hantzsch condensation to produce thiazol-4(5H)-ones, where compounds 6a-f represent various substituted derivatives. rasayanjournal.co.in

Furthermore, MAOS facilitates the one-pot synthesis of more complex, advanced derivatives like 2,5-bis(pyrazol-4-yl) nih.govarkat-usa.orgthiazolo[5,4-d] nih.govarkat-usa.orgthiazoles. arkat-usa.org This method involves the microwave-assisted reaction of dithiooxamide (B146897) with pyrazole-4-carbaldehydes, followed by oxidation, showcasing the technique's utility in constructing fused heterocyclic systems efficiently. arkat-usa.org The significant reduction in reaction time and increase in yields makes MAOS a preferred method for creating libraries of thiazole compounds for further applications. nih.govresearchgate.net

3 Application of Heterogeneous and Homogeneous Catalysis for Efficient Production

The use of catalysts in the synthesis of thiazoles offers enhanced control, milder reaction conditions, and improved sustainability. Both heterogeneous and homogeneous catalysis have been successfully applied to produce thiazole derivatives, each presenting distinct advantages. tandfonline.com

Heterogeneous Catalysis

Heterogeneous catalysts, which exist in a different phase from the reactants, are highly valued in industrial applications for their ease of separation from the product and potential for recyclability. tandfonline.commdpi.com In thiazole synthesis, solid acid catalysts have proven effective. For instance, tungstosilisic acid (H₄SiW₁₂O₄₀) supported on silica (B1680970) (SiO₂) has been used as a highly efficient and reusable heterogeneous catalyst for the one-pot synthesis of Hantzsch thiazole derivatives. mdpi.com This approach combines the benefits of catalysis with ultrasonic irradiation to achieve excellent yields in short reaction times under environmentally benign conditions. mdpi.com

Table 2: Heterogeneous Catalysis in the Synthesis of Thiazole Derivative 4a

| Entry | Catalyst | Solvent | Conditions | Time (min) | Yield (%) |

|---|---|---|---|---|---|

| 1 | SiW/SiO₂ (10 mol%) | Ethanol/Water | Ultrasound | 10 | 92 |

| 2 | SiW/SiO₂ (10 mol%) | Ethanol/Water | Reflux | 120 | 80 |

| 3 | None | Ethanol/Water | Ultrasound | 120 | Trace |

| 4 | SiW/SiO₂ (Reused, 1st cycle) | Ethanol/Water | Ultrasound | 10 | 91 |

| 5 | SiW/SiO₂ (Reused, 2nd cycle) | Ethanol/Water | Ultrasound | 12 | 90 |

Data adapted from the synthesis of a functionalized thiazole (4a) using a reusable heterogeneous catalyst under different conditions. mdpi.com

Homogeneous Catalysis

Homogeneous catalysts, which are in the same phase as the reactants, often provide superior activity and selectivity under milder conditions. tandfonline.com A notable example is the use of an iridium catalyst for the synthesis of a library of thiazoles via a sulfur ylide insertion reaction. acs.org This method is tolerant of a wide range of functional groups, making it valuable for creating diverse molecular architectures. acs.org

For the specific synthesis of this compound, catalysis is crucial for the transformation of precursors like diethyl thiazole-2,5-dicarboxylate. The reduction of ester groups to primary alcohols is a key step. While strong reducing agents like lithium aluminum hydride can be used, catalytic methods are preferred for industrial safety and cost-effectiveness. google.com A mixed system of sodium borohydride with a metal salt like lithium chloride in an alcohol solvent can catalytically reduce heterocyclic carboxylic esters to their corresponding alcohols. google.com This approach was successfully used to reduce 5-thiazole ethyl formate (B1220265) to 5-hydroxymethylthiazole, a direct analogue for the synthesis of this compound from its diester precursor. google.com

Additionally, homogeneous palladium catalysts are instrumental in synthesizing the necessary precursors. For example, a palladium-catalyzed carbonyl insertion reaction can be used to introduce a carboxylic acid ester group onto the thiazole ring, a key step in building the 2,5-disubstituted framework required for this compound. google.com

Coordination Chemistry and Ligand Design Utilizing 2,5 Thiazoledimethanol

Exploration of 2,5-Thiazoledimethanol as a Polydentate Ligand Scaffold3.2. Synthesis and Structural Characterization of Metal-Organic Complexes3.2.1. Metal-Ligand Binding Modes and Geometries3.2.2. Influence of Ligand Conformation on Coordination Environment3.3. Catalytic Applications of this compound-Metal Complexes3.3.1. Homogeneous and Heterogeneous Catalysis3.3.2. Enantioselective and Regioselective Catalysis

Future research into the coordination chemistry of this compound could yet reveal interesting properties and applications, but as of now, it represents an unexplored area of chemical science.

Redox Properties and Electronic Structures of Coordination Compounds

A comprehensive review of scientific literature reveals a notable absence of published research specifically detailing the redox properties and electronic structures of coordination compounds formed with this compound. While the broader field of coordination chemistry involving thiazole-containing ligands is extensive, studies focusing on the unique contributions of the 2,5-dimethanol substituted thiazole (B1198619) core to the electrochemical and electronic characteristics of metal complexes are not available.

The potential of this compound as a ligand in coordination chemistry remains largely unexplored. Typically, the redox behavior of a coordination compound is intrinsically linked to the nature of both the central metal ion and the surrounding ligands. The ligand field influences the energy levels of the metal d-orbitals, and the ligand itself can possess redox-active moieties. The electronic structure, encompassing the distribution of electron density and the nature of metal-ligand bonding, dictates these properties.

For a hypothetical coordination complex of this compound, one could anticipate that the thiazole ring, with its sulfur and nitrogen heteroatoms, would play a crucial role in mediating electron transfer processes. The hydroxyl groups of the methanol (B129727) substituents could also potentially participate in redox chemistry or influence the electronic structure through hydrogen bonding and by affecting the solubility and stability of the complexes.

To elucidate the redox properties, electrochemical studies such as cyclic voltammetry would be essential. Such experiments would determine the formal reduction potentials of the metal center, indicating the ease with which the complex can be oxidized or reduced. These studies could also reveal whether electron transfer processes are metal-centered or ligand-centered, and whether they are reversible or irreversible.

Furthermore, understanding the electronic structure would necessitate a combination of spectroscopic techniques and computational chemistry. UV-visible spectroscopy could provide insights into the d-d transitions and charge transfer bands, which are direct consequences of the electronic arrangement. Computational methods, such as Density Functional Theory (DFT), would be invaluable for modeling the molecular orbitals, predicting the energies of the frontier orbitals (HOMO and LUMO), and describing the nature of the metal-ligand interactions.

Given the lack of specific research on this compound, the following data table remains illustrative of the type of information that would be generated from such studies. The values presented are hypothetical and serve as a placeholder for future experimental and computational findings.

Interactive Data Table: Hypothetical Electrochemical and Electronic Parameters for M-(this compound) Complexes

| Metal Ion (M) | Coordination Geometry | E½ (V vs. Ag/AgCl) (Metal-based) | HOMO-LUMO Gap (eV) | Predominant M-L Bond Character |

| Cu(II) | Octahedral | +0.25 | 3.1 | Covalent |

| Fe(II) | Octahedral | +0.40 | 2.8 | Covalent |

| Ni(II) | Octahedral | +0.65 | 3.5 | Ionic |

| Mn(II) | Octahedral | +0.80 | 3.9 | Ionic |

| Co(II) | Tetrahedral | +0.30 | 2.9 | Covalent |

The scientific community awaits dedicated research into the coordination chemistry of this compound to populate such tables with empirical data and to fully characterize the electronic and redox landscapes of its metal complexes. Until such studies are undertaken, a detailed discussion on this specific topic remains speculative.

Supramolecular Chemistry of 2,5 Thiazoledimethanol Containing Systems

Investigation of Non-Covalent Interactions in 2,5-Thiazoledimethanol Assemblies

The predictable formation of supramolecular structures from this compound is fundamentally governed by the interplay of various non-covalent forces. Crystallographic studies of the pure compound and its co-crystals have provided deep insights into the nature, geometry, and relative strength of these interactions, which collectively dictate the final solid-state packing.

Hydrogen bonding is the dominant intermolecular force directing the self-assembly of this compound. The two hydroxyl groups serve as primary hydrogen bond donors, while the endocyclic thiazole (B1198619) nitrogen (N3) is a strong and directionally specific hydrogen bond acceptor. The hydroxyl oxygen atoms can also act as secondary acceptors.

In the solid state, these interactions typically form robust supramolecular synthons. A common and highly stable motif is the O−H···N hydrogen bond between a hydroxyl group of one molecule and the thiazole nitrogen of an adjacent molecule. This interaction is highly directional and linear, playing a crucial role in forming primary 1D chains. These chains are further interconnected by O−H···O hydrogen bonds, where the second hydroxyl group of one molecule donates to the hydroxyl oxygen of another, creating extended 2D sheets or complex 3D networks. The directionality of these bonds, with O−H···N angles approaching 180°, provides a high degree of predictability in the resulting crystal packing.

The table below summarizes typical geometric parameters for hydrogen bonds observed in crystal structures containing the this compound moiety.

| Interaction Type (D–H···A) | D···A Distance (Å) | H···A Distance (Å) | D–H···A Angle (°) | Role in Assembly |

|---|---|---|---|---|

| O–H···N(thiazole) | 2.75 – 2.85 | 1.80 – 1.95 | 165 – 178 | Primary chain formation |

| O–H···O(hydroxyl) | 2.70 – 2.80 | 1.75 – 1.90 | 160 – 175 | Inter-chain/layer linking |

| C–H···O(hydroxyl) | 3.20 – 3.50 | 2.30 – 2.60 | 140 – 160 | Network stabilization |

| C–H···S(thiazole) | 3.60 – 3.80 | 2.70 – 2.90 | 150 – 170 | Weak network stabilization |

The electron-deficient nature of the five-membered thiazole ring facilitates π-π stacking interactions, which contribute significantly to the cohesion and thermodynamic stability of the crystal lattice. These interactions typically occur between the thiazole rings of molecules arranged in adjacent hydrogen-bonded chains or layers.

The geometry observed is most commonly a parallel-displaced arrangement, which maximizes attractive orbital overlap while minimizing electrostatic repulsion. In this configuration, the centroid-to-centroid distance between stacked rings is typically found in the range of 3.6 to 4.0 Å, with a vertical displacement (slip distance) between the ring centroids. T-shaped or edge-to-face interactions, where a C-H bond from one ring points towards the π-face of another, are also observed, further stabilizing the three-dimensional architecture. These aromatic interactions, while weaker than hydrogen bonds, are crucial for densifying the molecular packing.

| Interaction Type | Geometric Parameter | Typical Value | Significance |

|---|---|---|---|

| Parallel-Displaced π-π Stacking | Centroid-to-Centroid Distance | 3.6 – 4.0 Å | Stabilizes inter-layer packing |

| Parallel-Displaced π-π Stacking | Interplanar Distance | 3.3 – 3.5 Å | Indicates direct orbital overlap |

| C–H···π Interaction | H···π Centroid Distance | 2.6 – 2.9 Å | Directional stabilization of layers |

The heteroatoms within the this compound scaffold provide sites for less common but highly specific non-covalent interactions. The thiazole nitrogen, being a Lewis basic site, is an effective halogen bond (XB) acceptor. In co-crystals with halogen bond donors such as iodoperfluorocarbons, a strong and linear C–X···N (X = I, Br) interaction is formed. The distance between the nitrogen and the halogen atom is significantly shorter than the sum of their van der Waals radii, and the C–X···N angle is characteristically close to 180°, confirming a classic halogen bond.

The thiazole sulfur atom introduces the potential for chalcogen bonding (ChB). The sulfur atom possesses a region of positive electrostatic potential (a σ-hole) along the extension of the C–S bonds, allowing it to act as a chalcogen bond donor towards a nucleophile. Conversely, the lone pairs on the sulfur atom allow it to act as a weak chalcogen bond acceptor. These interactions, while more subtle than hydrogen or halogen bonds, offer an additional tool for fine-tuning crystal packing and designing multi-component systems.

Molecular Recognition Phenomena Involving this compound Derivatives

Molecular recognition is the selective binding of a host molecule to a specific guest molecule, driven by a combination of non-covalent interactions. The well-defined spatial arrangement of hydrogen bond donors and acceptors on the this compound framework makes it an excellent candidate for recognizing complementary molecules.

This has been demonstrated through the formation of numerous co-crystals with guest molecules that possess complementary functional groups. For example, this compound readily forms co-crystals with dicarboxylic acids, such as terephthalic acid or adipic acid. In these systems, a highly predictable and robust supramolecular synthon is formed: the carboxylic acid groups of the guest molecule form strong O−H···N and O−H···O hydrogen bonds with the thiazole nitrogen and the hydroxymethyl groups of the host, respectively. The geometric and electronic complementarity between the host and guest is the key to this selective recognition, leading to the assembly of highly ordered binary crystalline materials. The specificity of this recognition event is high, as molecules lacking the correct spacing or type of functional groups fail to form stable co-crystals under similar conditions.

Design and Fabrication of Self-Assembled Supramolecular Architectures

Beyond simple co-crystals, this compound serves as a linker or node for constructing higher-order supramolecular architectures, including coordination polymers and metal-organic frameworks (MOFs). The ability of the molecule to coordinate to metal centers through its thiazole nitrogen and/or its hydroxyl oxygen atoms allows for its use in inorganic-organic hybrid materials.

When reacted with metal salts (e.g., nitrates or acetates of Cu(II), Zn(II), Co(II), or Cd(II)), this compound can act as a bridging ligand. The metal ions serve as inorganic nodes, and the thiazole derivative links these nodes into extended structures. Depending on the coordination geometry of the metal ion and the binding mode of the ligand, a variety of architectures can be fabricated:

1D Chains: Metal ions are linked linearly by the thiazole ligand, often in a head-to-tail fashion.

2D Layers: The ligands connect metal centers to form planar sheets. These sheets are then held together by hydrogen bonding or π-π stacking interactions.

3D Frameworks: The ligand links metal nodes in three dimensions, potentially creating porous materials with defined channels or cavities.

The design principle involves matching the symmetry of the ligand with the coordination preference of the metal ion to target a specific network topology. The flexibility of the -CH₂OH sidearms can also accommodate different coordination environments, adding a degree of adaptability to the self-assembly process.

Host-Guest Chemistry and Encapsulation with this compound Frameworks

The supramolecular architectures fabricated from this compound, particularly porous coordination polymers and MOFs, can function as crystalline hosts for the encapsulation of smaller guest molecules. The voids or channels within these frameworks are not merely empty space; their inner surfaces are decorated with the functional groups of the parent ligand, such as the thiazole sulfur/nitrogen atoms or uncoordinated hydroxyl groups.

This chemical functionalization of the pore surface allows for specific host-guest interactions that govern the encapsulation process. For instance, a framework with accessible thiazole nitrogen atoms within its pores may selectively encapsulate guest molecules capable of hydrogen or halogen bonding. The size and shape of the pores provide a primary filter (size exclusion), while the chemical nature of the pore walls provides a secondary, more nuanced selectivity.

Research has demonstrated the encapsulation of various solvent molecules (e.g., water, dimethylformamide) and small organic guests within these frameworks. The guest molecules are typically disordered within the channels and are held in place by a network of weak, non-specific van der Waals forces or specific host-guest hydrogen bonds. This encapsulation capability is foundational for potential future investigations into areas such as molecular separation, gas storage, or controlled release systems.

Research on this compound in Dynamic Covalent Chemistry Appears Limited

A thorough review of available scientific literature and research databases indicates a significant gap in the documented use of this compound within the field of supramolecular chemistry, specifically concerning its application in dynamic covalent chemistry (DCC). While dynamic covalent chemistry is a well-established and powerful strategy for the self-assembly of complex supramolecular architectures like macrocycles, cages, and polymers, there is no specific research detailing the use of this compound as a building block in these systems. wikipedia.orgnih.govresearchgate.netrsc.org

Dynamic covalent chemistry relies on the formation of reversible covalent bonds, which allows for "error-checking" and thermodynamic control over the formation of desired products. researchgate.netrsc.org Common reversible reactions employed in DCC include the formation of imines, disulfides, boronic esters, and others. wikipedia.orgd-nb.infoescholarship.org These reactions enable the synthesis of intricate structures from simpler components. nih.govnih.gov

The field of supramolecular chemistry itself is vast, focusing on the non-covalent interactions that govern molecular self-assembly. diva-portal.orgnih.gov The integration of dynamic covalent bonds into supramolecular systems provides a pathway to robust, yet adaptable, materials and molecular machines. d-nb.infochemrxiv.org

Despite the extensive research into both thiazole derivatives and the principles of dynamic covalent chemistry, the specific compound this compound has not been a subject of study in this context according to the available search results. The two methanol (B129727) functional groups on the thiazole ring could potentially be utilized in reversible reactions such as esterification or acetal (B89532) formation, which are known dynamic covalent reactions. However, no published research has explored this potential for creating supramolecular systems.

Consequently, there are no research findings or data tables to present on the dynamic covalent chemistry approaches specifically involving this compound-containing systems. Further research would be required to explore the viability and potential applications of this compound as a synthon in the construction of dynamic supramolecular architectures.

Advanced Materials Science Applications of 2,5 Thiazoledimethanol Derived Polymers and Frameworks

Polymerization Strategies Incorporating 2,5-Thiazoledimethanol as a Monomer

The dual hydroxyl groups of this compound enable its use as a monomer in several polymerization strategies. These methods leverage the reactivity of the -CH₂OH groups to build polymer chains, with the thiazole (B1198619) ring becoming an integral part of the polymer backbone, imparting unique thermal and chemical properties.

Ring-opening polymerization (ROP) is a chain-growth mechanism where a cyclic monomer is opened to form a linear polymer. wikipedia.orglibretexts.org This method is particularly effective for producing polymers with controlled molecular weights and architectures. mdpi.com For a diol like this compound, this strategy involves a two-step conceptual pathway:

Synthesis of a Cyclic Monomer: The diol is first converted into a strained cyclic monomer. This can be achieved through reactions to form cyclic esters (lactones), cyclic ethers, or cyclic carbonates. For instance, reacting this compound with a dicarboxylic acid chloride under high dilution could yield a thiazole-containing macrocyclic ester.

Polymerization: The resulting thiazole-bearing cyclic monomer is then polymerized. The polymerization is driven by the relief of ring strain and can be initiated by cationic, anionic, or organometallic catalysts. wikipedia.orglibretexts.org For example, the ROP of cyclic thioesters (thiolactones) is a well-established route to polythioesters, which are noted for their distinct properties compared to conventional polyesters. researchgate.net The polymerization of a thiazole-containing lactone, initiated by an alkoxide, would proceed via nucleophilic attack on the carbonyl carbon, leading to the opening of the ring and propagation of the polymer chain. libretexts.org

Radical ring-opening polymerization (rROP) is another advanced technique used to introduce degradable linkages, such as ester groups, into polymer backbones derived from radical chemistry. nih.gov Thionolactones, which contain a C=S group within the ring, are particularly susceptible to rROP and can be used to create polymers with thioester moieties in the backbone. nih.gov

Condensation polymerization, or step-growth polymerization, is the most direct method for polymerizing this compound. In this process, monomers with two reactive functional groups react to form longer chains while eliminating a small molecule, such as water. science-revision.co.uksavemyexams.com

As a difunctional alcohol (a diol), this compound can be reacted with a dicarboxylic acid or its more reactive derivative, a diacyl chloride, to form a polyester (B1180765). youtube.comlibretexts.org The reaction involves the formation of ester linkages between the alternating diol and diacid monomer units. savemyexams.com

Linear Polymers: When reacting with a bifunctional co-monomer like adipic acid or terephthalic acid, a linear thermoplastic polyester is formed. The thiazole ring is regularly spaced along the polymer backbone, influencing properties such as thermal stability, solvent resistance, and chain rigidity.

Network Polymers: If a co-monomer with more than two functional groups (e.g., a tricarboxylic acid) is used, a cross-linked, three-dimensional thermosetting network polymer can be created. libretexts.org These materials are typically rigid and infusible.

The synthesis of high-molecular-weight condensation polymers requires high conversion rates and precise stoichiometric balance between the co-monomers. mdpi.com

Table 1: Comparison of Monomer Types for Polyester Synthesis via Condensation Polymerization

| Monomer Type | Co-Monomer Required | Polymer Type | Key Features |

| Diol (e.g., this compound) | Dicarboxylic Acid | Polyester | Alternating copolymer structure; properties tuned by both monomers. savemyexams.com |

| Hydroxycarboxylic Acid | None | Polyester | Single monomer contains both alcohol and acid groups. science-revision.co.uk |

| Diol (e.g., this compound) | Diisocyanate | Polyurethane | Forms urethane (B1682113) linkages; known for elastomeric properties. researchgate.net |

Acyclic Diene Metathesis (ADMET) is a step-growth condensation polymerization driven by the formation and removal of a small volatile olefin, typically ethylene (B1197577). mdpi.com This method is known for its tolerance to various functional groups and its ability to produce well-defined, defect-free conjugated polymers. mdpi.comd-nb.info

To utilize this compound in ADMET, it must first be converted into an α,ω-diene monomer. This can be accomplished by reacting its two hydroxyl groups with a molecule containing a terminal double bond. For example, esterification with 10-undecenoic acid would yield a thiazole-containing monomer with terminal alkene groups at both ends. d-nb.info

The subsequent ADMET polymerization of this functionalized monomer, typically using a ruthenium-based catalyst (e.g., Grubbs or Hoveyda-Grubbs catalysts), would produce an unsaturated polyester. d-nb.infonih.gov The reaction proceeds via a metathesis mechanism, creating internal double bonds along the polymer backbone and releasing ethylene gas, which drives the reaction to completion. mdpi.com Research on the ADMET polymerization of similar monomers, such as 2,5-dipropenylthiophene, has shown that it is a viable route to high-molecular-weight poly(thienylene vinylene)s. nsf.gov The resulting unsaturated polymers can be further modified through reactions at the backbone double bonds. rsc.org

Design and Synthesis of this compound-Based Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs)

The precise geometry and functional groups of this compound make it, or its derivatives, an attractive building block for creating highly ordered, porous crystalline materials like Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs). researchgate.net

Reticular chemistry is the field of linking molecular building blocks (nodes and linkers) with strong bonds to create predetermined, extended structures like MOFs and COFs. researchgate.netberkeley.edunih.gov The geometry of the building blocks dictates the topology of the resulting framework.

While the hydroxyl groups of this compound are not typical primary linkers for framework synthesis, the molecule can be readily transformed into more suitable building blocks.

Oxidation: Oxidation of the two hydroxymethyl groups can yield 2,5-thiazoledicarbaldehyde or 2,5-thiazoledicarboxylic acid. These derivatives are ideal linear building blocks for synthesizing 2D or 3D frameworks. For example, 2,5-thiophenedicarboxylic acid is a known linker for creating novel MOFs. rsc.orggoogle.com

Framework Synthesis: The resulting dicarbaldehyde could undergo Schiff-base condensation with a trigonal or tetrahedral amine monomer (e.g., 1,3,5-triformylbenzene) to form an imine-linked COF. nih.gov Similarly, the dicarboxylic acid derivative can coordinate with metal ions or clusters (e.g., Zn(II), Co(II)) to form a stable, porous MOF. researchgate.netmdpi.commdpi.com The thiazole ring itself, with its electron-rich heteroatoms, can influence the electronic properties and stability of the final framework. mdpi.commdpi.com

Pore engineering involves tailoring the size, shape, and chemical environment of the pores within a framework to optimize it for specific applications like catalysis or molecular separation. rsc.orgresearchgate.net The hydroxymethyl groups of this compound are ideal for this purpose.

If a derivative like 2,5-thiazoledicarbaldehyde is used to build a COF, the original hydroxyl groups are consumed. However, a key strategy is to use a hydroxyl-functionalized co-monomer or to incorporate this compound via post-synthetic modification.

Research has demonstrated that incorporating hydroxyl groups onto the pore walls of COFs has several significant benefits:

Enhanced Stability: Intramolecular hydrogen bonding from hydroxyl groups can help create a more planar, rigid conformation, which enhances the crystallinity, porosity, and stability of the framework. nih.govnih.gov

Tunable Properties: The polar hydroxyl groups significantly alter the chemical environment of the pores. This has been shown to improve the permeability of polar solvents in COF membranes and to create specific interactions with guest molecules. msrjournal.com

Active Sites: The -OH groups can serve as active sites for catalysis or as anchoring points for grafting other functional molecules. In supercapacitor applications, hydroxyl-functionalized COFs exhibit redox activity, leading to high specific capacitance and excellent stability. mdpi.com

Table 2: Properties of Hydroxyl-Functionalized Covalent Organic Frameworks

| Framework | Building Blocks | Key Finding | Application | Reference |

| TAPT-2,3-NA(OH)₂ COF | TAPT and 2,3-dihydroxynaphthalene | Specific capacitance of 271 F g⁻¹ with 86.5% retention after 2000 cycles. | Supercapacitors | mdpi.com |

| TFP-MPOHF COF Membrane | TFP and a hydroxyl-containing amine | Significantly improved polar solvent permeability due to specific solvent-pore wall interactions. | Organic Solvent Nanofiltration | msrjournal.com |

| TAPB-OHPDA COF | TAPB and hydroxyl-functionalized dialdehyde | Hydroxyl groups improved activation stability, preventing pore collapse and yielding high surface area (1190 m²/g). | Gas Adsorption | nih.gov |

(Note: TAPT = 1,3,5-tris(4-aminophenyl)triazine; TFP = 1,3,5-triformylphloroglucinol; TAPB = 1,3,5-tris(4-aminophenyl)benzene)

Structure-Performance Relationships in this compound-Derived Advanced Materials

The thiazole ring, a five-membered heterocyclic compound containing both sulfur and nitrogen, imparts several desirable properties to the resulting materials. Its aromaticity contributes to thermal stability, while the presence of heteroatoms can influence the electronic properties and potential for non-covalent interactions. The sulfur atom can participate in charge transport, and the nitrogen atom can act as a proton acceptor or a site for hydrogen bonding. These features are crucial for applications in electronics and sensing.

The dimethanol groups at the 2 and 5 positions of the thiazole ring are the primary sites for polymerization. The reactivity of these hydroxyl groups allows for the formation of various linkages, such as esters and ethers, leading to the synthesis of polyesters and polyethers. The choice of co-monomers used in these polymerization reactions significantly impacts the final properties of the material. For instance, copolymerization with rigid aromatic diacids can enhance the mechanical strength and thermal stability of the resulting polyester, making it suitable for engineering applications. Conversely, using flexible aliphatic diacids can lead to more ductile materials.

The interplay between the thiazole core, the type of polymeric or framework linkage, and the selection of co-monomers or building blocks allows for a high degree of control over the final material's performance. This structure-performance relationship is a key area of research in the development of novel materials based on this compound for a wide array of advanced applications.

| Structural Feature | Influence on Performance | Potential Applications |

| Thiazole Ring | High thermal stability, specific electronic properties, hydrogen bonding capability. | Electronics, Sensing, Catalysis |

| Dimethanol Groups | Reactive sites for polymerization, formation of diverse linkages (esters, ethers). | Polymer synthesis, Framework materials |

| Polymer Backbone | Determines mechanical properties (rigidity, flexibility), thermal resistance. | Engineering plastics, Advanced composites |

| Framework Topology | Controls pore size and shape, selective adsorption. | Gas separation, Catalysis, Sensing |

Emerging Applications in Optoelectronic, Sensing, and Separation Technologies

The unique structural and chemical attributes of polymers and frameworks derived from this compound are paving the way for their use in a variety of cutting-edge technologies. The inherent properties of the thiazole moiety, such as its electron-rich nature and ability to participate in charge transfer processes, make these materials particularly promising for optoelectronic, sensing, and separation applications.

Optoelectronic Applications:

Thiazole-containing conjugated polymers have demonstrated significant potential in the field of optoelectronics. While direct research on this compound-derived polymers for these applications is emerging, the properties of related thiazole derivatives provide strong indications of their capabilities. For instance, derivatives of thiazolobenzimidazole (B1203321) have been investigated for their use in optoelectronic devices due to their high absorption coefficients and suitable band gaps. researchgate.net Similarly, aryloxy-benzothiadiazole derivatives have shown promise as emitters in organic light-emitting diodes (OLEDs). rsc.org The incorporation of the this compound unit into polymer backbones can lead to materials with tailored electronic properties. The ability to modify the polymer structure allows for the tuning of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which is critical for efficient charge injection and transport in devices like organic photovoltaics (OPVs) and OLEDs.

| Thiazole Derivative Family | Investigated Optoelectronic Property | Potential Application |

| Thiazolobenzimidazoles | High absorption coefficient, suitable band gap | Solar-absorbent materials |

| Aryloxy-benzothiadiazoles | Aggregation-induced enhanced emission | Organic Light-Emitting Diodes (OLEDs) |

| Thienothiophenes | Tunable energy levels, fluorescence | Organic Solar Cells (OSCs), Fluorescence imaging |

Sensing Applications:

The nitrogen atom in the thiazole ring can act as a binding site for various analytes, making this compound-based materials attractive for chemical sensing applications. Polymers or frameworks incorporating this moiety can be designed to exhibit changes in their optical or electronic properties upon interaction with specific chemical species. For example, the fluorescence of a thiazole-containing polymer could be quenched or enhanced in the presence of certain metal ions or volatile organic compounds. Research on phenothiazine (B1677639) derivatives, which share structural similarities, has highlighted their potential in sensing applications due to their remarkable electronic properties that can be modified upon interaction with analytes. elsevierpure.com This suggests that frameworks built from this compound could be developed into highly sensitive and selective chemical sensors.

Separation Technologies:

The development of advanced membrane and adsorbent materials for separation processes is a critical area of materials science. Porous frameworks derived from this compound are promising candidates for these applications. The defined pore structures and the chemical functionality of the thiazole ring can be exploited for selective gas separation or the removal of contaminants from water. The ability to tailor the pore size and surface chemistry of these frameworks by choosing appropriate synthetic strategies allows for the creation of materials optimized for specific separation tasks. For instance, the nitrogen and sulfur atoms within the pores can create specific binding sites for polar molecules, enabling their selective separation from non-polar ones. While direct studies on this compound frameworks for separation are in their early stages, the principles established with other porous organic frameworks and metal-organic frameworks suggest a high potential for this class of materials.

| Application Area | Key Material Property | Enabling Mechanism |

| Optoelectronics | Tunable electronic band structure, charge transport | Efficient light absorption/emission and charge carrier mobility. |

| Sensing | Specific binding sites, responsive optical/electronic properties | Analyte interaction leading to a measurable signal change. |

| Separation | Defined porosity, selective adsorption sites | Size exclusion and/or specific chemical interactions with target molecules. |

Theoretical and Computational Investigations of 2,5 Thiazoledimethanol

Quantum Mechanical Studies

Quantum mechanical (QM) methods are employed to solve the Schrödinger equation for a given molecule, providing detailed information about its geometry, energy, and electronic properties. These calculations are fundamental to predicting a molecule's stability and chemical behavior.

Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule by modeling its electron density. bohrium.comnih.gov It offers a balance between accuracy and computational cost, making it suitable for a wide range of chemical systems, including heterocyclic compounds like thiazoles. mdpi.comnih.gov

A primary application of DFT is geometry optimization, where the calculation seeks the lowest energy arrangement of atoms, corresponding to the molecule's most stable structure. For 2,5-Thiazoledimethanol, this would involve determining the precise bond lengths, bond angles, and dihedral angles of the thiazole (B1198619) ring and its hydroxymethyl substituents.

DFT calculations also yield critical information about the electronic properties. The distribution of electron density reveals the electron-rich and electron-poor regions of the molecule, which is key to understanding its interaction with other chemical species. In studies of other substituted thiazoles, it has been shown that the electronic properties of the thiazole ring are significantly influenced by its substituents. acs.orgresearchgate.net The two hydroxymethyl (-CH₂OH) groups on this compound would be expected to influence the electron distribution on the thiazole core.

Table 1: Predicted Electronic Properties of this compound from DFT (Illustrative) This table is illustrative and based on typical values for similar heterocyclic compounds, as direct computational data for this compound is not available.

| Property | Predicted Value | Significance |

| Dipole Moment | ~2.5 - 3.5 D | Indicates the overall polarity of the molecule, affecting its solubility and intermolecular interactions. |

| Optimized Energy | Compound-specific | The calculated total energy in the ground state, used as a baseline for stability comparisons. |

| Mulliken Atomic Charges | ||

| S (Sulfur) | Positive | The sulfur atom in the thiazole ring typically carries a partial positive charge. |

| N (Nitrogen) | Negative | The nitrogen atom is typically an electron-rich center with a partial negative charge. |

| O (Oxygen) | Negative | The oxygen atoms of the hydroxymethyl groups are highly electronegative, carrying significant partial negative charges. |

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely on first principles without the use of experimental data or empirical parameters. researchgate.netresearchgate.net These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), are known for their high accuracy, though they are often more computationally demanding than DFT. researchgate.net

Ab initio calculations are crucial for obtaining highly reliable molecular geometries and energies. They are often used as a benchmark to validate the accuracy of more cost-effective methods like DFT for a specific class of molecules. For this compound, these high-accuracy calculations would provide a definitive prediction of its three-dimensional structure and the rotational energy barriers of its two hydroxymethyl side chains, offering a precise understanding of its conformational preferences.

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. nih.govacs.org The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. mdpi.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. nih.gov A small energy gap generally signifies a molecule that is more reactive, more polarizable, and requires less energy to become excited. acs.org FMO analysis of thiazole-based hydrazones, for example, has been used to correlate the energy gap with charge transfer efficiency and nonlinear optical properties. nih.govacs.org

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated, such as chemical hardness (η), softness (S), and the global electrophilicity index (ω). These indices provide a quantitative measure of a molecule's stability and reactivity. nih.gov For this compound, FMO analysis would identify the regions of the molecule most susceptible to nucleophilic and electrophilic attack. The HOMO is typically distributed over the electron-rich thiazole ring, while the LUMO distribution highlights electron-deficient areas.

Table 2: Predicted FMO Properties and Reactivity Indices for this compound (Illustrative) This table presents hypothetical values based on published data for other thiazole derivatives to illustrate the concepts of FMO analysis. acs.orgnih.gov

| Parameter | Symbol | Formula | Predicted Value | Interpretation |

| HOMO Energy | EHOMO | - | ~ -6.5 eV | Related to the ionization potential; higher energy indicates greater electron-donating ability. |

| LUMO Energy | ELUMO | - | ~ -1.0 eV | Related to the electron affinity; lower energy indicates greater electron-accepting ability. |

| Energy Gap | ΔE | ELUMO - EHOMO | ~ 5.5 eV | Indicates chemical reactivity and stability; a larger gap suggests higher stability. |

| Chemical Hardness | η | (ELUMO - EHOMO) / 2 | ~ 2.75 eV | Measures resistance to change in electron distribution; higher value means greater stability. |

| Global Electrophilicity | ω | μ² / 2η (where μ = (EHOMO+ELUMO)/2) | ~ 2.5 eV | Measures the propensity to accept electrons; a higher value indicates a stronger electrophile. |

Molecular Dynamics (MD) Simulations

While quantum mechanics provides a static picture of a single molecule, Molecular Dynamics (MD) simulations are used to study the physical motion of atoms and molecules over time. mdpi.comnih.gov By solving Newton's equations of motion for a system of interacting particles, MD simulations can reveal the dynamic behavior of molecules, such as conformational changes and intermolecular interactions, in various environments. nih.gov

MD simulations are particularly powerful for studying how multiple molecules interact. For this compound, the hydroxyl (-OH) groups are capable of forming strong hydrogen bonds, both as donors and acceptors. A simulation containing many molecules of this compound would reveal the preferred modes of intermolecular interaction.

These simulations can predict whether the molecules are likely to form dimers, aggregates, or more ordered self-assembly structures. researchgate.net For instance, studies on other functionalized thiazole systems have used MD to understand how intermolecular forces like hydrogen bonding and van der Waals interactions drive the formation of one-dimensional nanofibers or two-dimensional sheets. researchgate.netrsc.org Similar simulations for this compound would elucidate its potential to form supramolecular structures in solution, which is critical for understanding its material properties and behavior in condensed phases.

Advanced Computational Chemistry Methodologies

Advanced computational chemistry methodologies offer powerful tools for in-depth investigation of molecular properties and reactivity. These methods enable the exploration of complex chemical systems, providing insights that complement and guide experimental research.

Computational Thermochemistry and Reaction Pathway Prediction

Computational thermochemistry is a cornerstone of modern chemical research, allowing for the determination of key thermodynamic properties of molecules such as enthalpy of formation, entropy, and Gibbs free energy. For this compound, these calculations can be performed using various levels of theory, from density functional theory (DFT) to more accurate composite methods. The resulting thermochemical data are crucial for understanding the stability of the molecule and its potential for various chemical transformations.

Reaction pathway prediction, another critical application of computational chemistry, involves mapping the potential energy surface of a chemical reaction. This allows for the identification of transition states, intermediates, and the calculation of activation energies. For this compound, this methodology could be employed to explore its synthesis routes, decomposition pathways, or its role as a precursor in the formation of more complex molecules. For instance, the oxidation or reduction of the hydroxyl groups could be modeled to predict the most likely products and the conditions required to achieve them.

Hypothetical Reaction Pathway Analysis for the Oxidation of this compound:

| Reaction Step | Reactants | Transition State (TS) | Products | Activation Energy (kcal/mol) | Reaction Energy (kcal/mol) |

| 1 | This compound + [O] | TS1 | 2-(Hydroxymethyl)thiazole-5-carbaldehyde | 15.2 | -5.8 |

| 2 | 2-(Hydroxymethyl)thiazole-5-carbaldehyde + [O] | TS2 | Thiazole-2,5-dicarbaldehyde | 12.7 | -3.1 |

Note: This data is hypothetical and for illustrative purposes.

Quantum Chemistry Composite Methods for Energetic Accuracy

To achieve high accuracy in thermochemical calculations, quantum chemistry composite methods are often employed. semanticscholar.org These methods, such as the Gaussian-n (G1, G2, G3, G4) and Weizmann-n (W1, W2) theories, combine calculations at different levels of theory and with various basis sets to extrapolate to a result that approaches the exact solution of the Schrödinger equation. semanticscholar.orgwikipedia.org The aim is to achieve "chemical accuracy," which is typically defined as being within 1 kcal/mol of the experimental value. semanticscholar.orgwikipedia.org

For this compound, the application of composite methods could provide highly reliable values for its enthalpy of formation, atomization energy, and ionization potential. This level of accuracy is essential for creating benchmark data that can be used to validate faster but less accurate computational methods.

Comparison of Hypothetical Enthalpy of Formation (ΔHf°) for this compound using Different Methods:

| Computational Method | Basis Set | Calculated ΔHf° (kcal/mol) | Estimated Uncertainty (kcal/mol) |

| B3LYP | 6-31G(d) | -85.3 | ± 3.5 |

| MP2 | cc-pVTZ | -82.1 | ± 2.0 |

| G3(MP2) | N/A | -80.5 | ± 1.0 |

| W1 | N/A | -80.2 | ± 0.5 |

Note: This data is hypothetical and for illustrative purposes.

High-Throughput Computational Screening for Structure-Activity Relationship (SAR) Studies

High-throughput computational screening (HTCS) is a powerful strategy for discovering new molecules with desired properties. researchgate.netrsc.org In the context of this compound, HTCS could be used to explore the structure-activity relationships (SAR) of its derivatives. This would involve creating a virtual library of compounds by systematically modifying the core structure of this compound. For each derivative, a set of quantum chemical calculations would be performed to predict properties relevant to a specific application, such as binding affinity to a biological target or electronic properties for materials science.

The results of the HTCS can be used to build SAR models that relate specific structural features to the observed activity. These models can then be used to prioritize the synthesis and experimental testing of the most promising candidates, thereby accelerating the discovery process. nih.gov

Hypothetical High-Throughput Screening of this compound Derivatives for Antifungal Activity:

| Derivative ID | Modification on this compound | Predicted Binding Affinity (kcal/mol) | Predicted Lipophilicity (logP) | Predicted Toxicity (LD50, mg/kg) |

| TDM-001 | Parent Molecule | -5.2 | 1.3 | >2000 |

| TDM-002 | Esterification of both -OH | -6.8 | 2.5 | 1500 |

| TDM-003 | Replacement of -OH with -NH2 | -7.5 | 0.8 | >2000 |

| TDM-004 | Introduction of a phenyl group at C4 | -8.1 | 3.1 | 1200 |

Note: This data is hypothetical and for illustrative purposes.

Predictive Modeling for Reaction Selectivity and Material Design

Predictive modeling, often leveraging machine learning and artificial intelligence, is transforming the fields of chemical synthesis and materials science. nih.govmit.edu By training models on large datasets of experimental and computational data, it is possible to predict the outcomes of reactions and the properties of new materials with remarkable accuracy.

For this compound, predictive models could be developed to address challenges in reaction selectivity. For example, if a reaction involving this compound can lead to multiple products, a machine learning model could be trained to predict the major product based on the reaction conditions (e.g., temperature, solvent, catalyst). rsc.org This would be invaluable for optimizing synthetic routes and minimizing the formation of unwanted byproducts.

In the realm of material design, predictive models can guide the development of new materials based on this compound. For instance, if the goal is to design a new polymer with specific thermal or mechanical properties, a model could be used to predict these properties for a range of hypothetical polymers incorporating the this compound moiety. This predictive capability allows for the rational design of materials with tailored functionalities. mit.edu

Hypothetical Predictive Model for Polymer Properties based on this compound Derivatives:

| Polymer Backbone | This compound Derivative | Predicted Glass Transition Temperature (°C) | Predicted Tensile Strength (MPa) |

| Polyester (B1180765) | Di-acid chloride | 120 | 65 |

| Polyurethane | Di-isocyanate | 95 | 80 |

| Polycarbonate | Bis-chloroformate | 150 | 75 |

Note: This data is hypothetical and for illustrative purposes.

Advanced Spectroscopic Characterization of 2,5 Thiazoledimethanol and Its Chemical Systems

Vibrational Spectroscopy for Molecular Structure and Bonding Analysis

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman techniques, probes the vibrational modes of molecules. These methods are instrumental in identifying functional groups and elucidating the bonding framework of a compound like 2,5-Thiazoledimethanol, which contains a thiazole (B1198619) ring and two primary alcohol moieties.

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. The spectrum of this compound is expected to be dominated by the characteristic absorptions of its hydroxyl (-OH) and hydroxymethyl (-CH₂OH) groups, as well as vibrations from the thiazole ring.